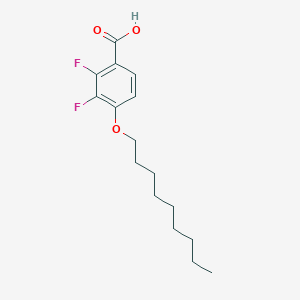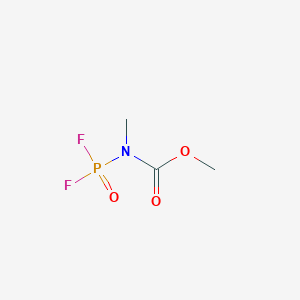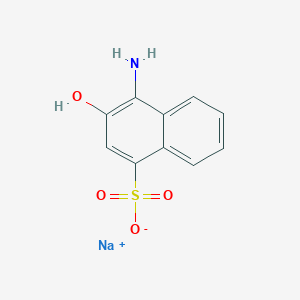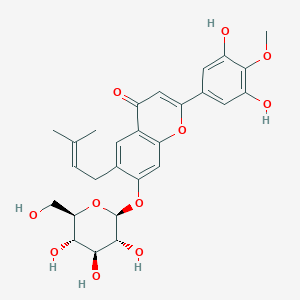
Wushanicariin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wushanicariin is a flavonoid compound that is extracted from the roots of Radix Salviae miltiorrhizae, a traditional Chinese medicinal herb. It has been extensively studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Mécanisme D'action
The mechanism of action of Wushanicariin is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, Wushanicariin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Wushanicariin has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA). It also has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, Wushanicariin has been shown to improve endothelial function, reduce blood pressure, and inhibit platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Wushanicariin in lab experiments are its low toxicity and high bioavailability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, the limitations of using Wushanicariin in lab experiments are its limited solubility in water and its instability under certain conditions, such as high temperature and pH.
Orientations Futures
There are many future directions for the study of Wushanicariin. One direction is to investigate its potential therapeutic effects on other diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential synergistic effects with other compounds, such as curcumin and resveratrol. In addition, further studies are needed to elucidate the mechanism of action of Wushanicariin and to optimize its synthesis and purification methods.
Méthodes De Synthèse
Wushanicariin can be synthesized from the roots of Radix Salviae miltiorrhizae using various methods, such as high-performance liquid chromatography (HPLC) and preparative HPLC. The purity of the compound can be determined using HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Wushanicariin has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It also has neuroprotective effects and can improve cognitive function. In addition, Wushanicariin has been shown to have cardiovascular protective effects, such as reducing blood pressure, improving lipid metabolism, and inhibiting platelet aggregation.
Propriétés
Numéro CAS |
115516-53-5 |
|---|---|
Nom du produit |
Wushanicariin |
Formule moléculaire |
C27H30O11 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
2-(3,5-dihydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O11/c1-12(2)4-5-13-6-15-16(29)9-19(14-7-17(30)26(35-3)18(31)8-14)36-21(15)10-20(13)37-27-25(34)24(33)23(32)22(11-28)38-27/h4,6-10,22-25,27-28,30-34H,5,11H2,1-3H3/t22-,23-,24+,25-,27-/m1/s1 |
Clé InChI |
LLNBDBPIVSGXJA-ZANOAUCBSA-N |
SMILES isomérique |
CC(=CCC1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
SMILES |
CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
Autres numéros CAS |
115516-53-5 |
Synonymes |
3',5',7-trihydroxy-4'-methoxy-6-(3,3-dimethylallyl)flavone-7-glucopyranoside wushanicariin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
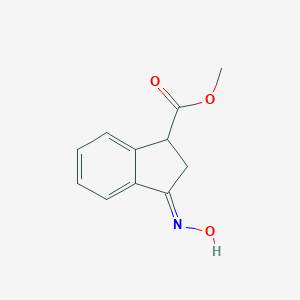
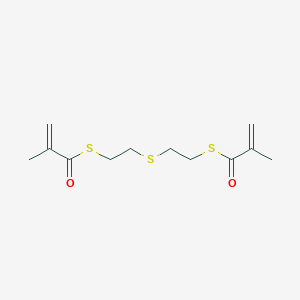
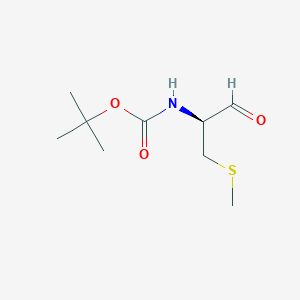
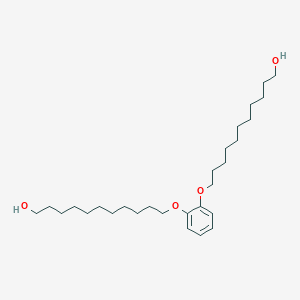
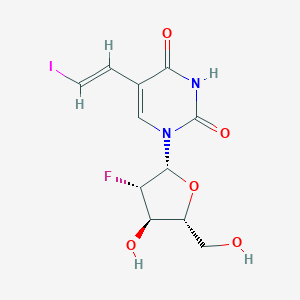
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)


